(Chlorocarbonyl)disulfanyl chloride
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Overview
Description
(Chlorocarbonyl)disulfanyl chloride, also known as (chlorothio)formyl chloride, is a chemical compound with the molecular formula CCl2OS. It is a noxious, distillable liquid that is part of the organosulfur chemistry family. This compound is known for its reactive acid chloride and sulfenyl chloride moieties, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chlorocarbonyl)disulfanyl chloride can be synthesized through the catalytic decomposition of alkoxydichloromethyl sulfanes. For example, treatment of bis[2-propoxy(thiocarbonyl)] sulfide with sulfuryl chloride in the presence of calcium carbonate yields this compound . Another method involves the reaction of sulfenyl chlorides with alkoxythiocarbonyl compounds, followed by the loss of alkyl chloride to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and controlled environments to ensure the safety and purity of the product. The process often includes the use of sulfuryl chloride and calcium carbonate as reagents, with careful monitoring of reaction conditions to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(Chlorocarbonyl)disulfanyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher polysulfanes.
Reduction: Reduction reactions can lead to the formation of simpler sulfur-containing compounds.
Substitution: It reacts with amines to form stable carbamoyl and sulfenamide derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include N-methylaniline, which reacts to form stable derivatives. The reactions are typically carried out in solvents like dichloromethane at controlled temperatures .
Major Products Formed
Major products formed from reactions with this compound include carbamoyl and sulfenamide derivatives, which are often crystalline and easier to characterize .
Scientific Research Applications
(Chlorocarbonyl)disulfanyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (chlorocarbonyl)disulfanyl chloride involves its reactive acid chloride and sulfenyl chloride moieties. These functional groups allow it to participate in various chemical reactions, leading to the formation of stable derivatives. The molecular targets and pathways involved in its reactions include the formation of carbamoyl and sulfenamide bonds, which stabilize the compound and make it useful in further chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
(Chlorocarbonyl)sulfenyl chloride: Similar in structure but contains only one sulfur atom.
Bis(chlorocarbonyl)trisulfane: Contains three sulfur atoms and is prepared through similar synthetic routes.
Uniqueness
(Chlorocarbonyl)disulfanyl chloride is unique due to its specific reactivity and the stability of its derivatives. Its ability to form stable carbamoyl and sulfenamide compounds makes it valuable in various chemical and industrial applications .
Properties
CAS No. |
79341-73-4 |
---|---|
Molecular Formula |
CCl2OS2 |
Molecular Weight |
163.0 g/mol |
IUPAC Name |
S-chlorosulfanyl chloromethanethioate |
InChI |
InChI=1S/CCl2OS2/c2-1(4)5-6-3 |
InChI Key |
SRSBPZFAVQTXQO-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(SSCl)Cl |
Origin of Product |
United States |
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